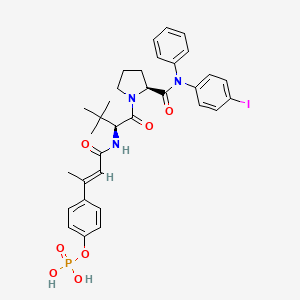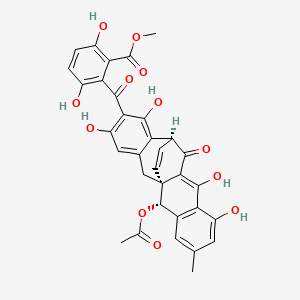
Acremonidin A
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acremonidin A is a polyketide-derived antibiotic produced by the fungus Acremonium species. It is known for its moderate activity against Gram-positive bacteria, including methicillin-resistant staphylococci and vancomycin-resistant enterococci . This compound is a potent calmodulin inhibitor, which makes it a valuable compound in scientific research .
準備方法
Acremonidin A is typically produced through the fermentation of Acremonium species, specifically Acremonium sp., LL-Cyan 416 . The fermentation process involves growing the fungus in heterogeneous phases, which allows for the production of this compound along with other related compounds . The structures of these compounds are determined by spectroscopic analysis, including high-resolution mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .
化学反応の分析
Acremonidin A undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include selective acylation, which has been shown to improve the antibacterial activity of this compound derivatives . For example, selective acylations of Acremonidin B, a related compound, afforded ester derivatives that exhibited improved antibacterial activity . The major products formed from these reactions are typically ester derivatives with enhanced biological activity .
科学的研究の応用
Acremonidin A has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a calmodulin inhibitor, which is valuable for studying calcium signaling pathways . In biology, this compound’s antibacterial properties make it useful for studying bacterial resistance mechanisms . Additionally, this compound’s unique structure and biological activity make it a valuable compound for industrial applications, such as the development of new pharmaceuticals .
作用機序
Acremonidin A exerts its effects by inhibiting calmodulin, a calcium-binding messenger protein that plays a crucial role in various cellular processes . This compound binds to the human calmodulin biosensor with a dissociation constant (Kd) of 19.40 nM, indicating its high affinity for calmodulin . By inhibiting calmodulin, this compound disrupts calcium signaling pathways, which can lead to various cellular effects, including antibacterial activity .
類似化合物との比較
. These compounds share similar structures and biological activities but differ in their specific chemical modifications. For example, Acremonidin B lacks an acetyl group present in Acremonidin A, which affects its biological activity . Other similar compounds include leucinostatins, which are produced by the fungus Purpureocillium lilacinum and have extensive biological activities, including antimalarial, antiviral, antibacterial, antifungal, and antitumor activities . This compound’s uniqueness lies in its potent calmodulin inhibition and its specific antibacterial activity against resistant bacterial strains .
特性
分子式 |
C33H26O12 |
|---|---|
分子量 |
614.5 g/mol |
IUPAC名 |
methyl 2-[(1R,2S,12S)-2-acetyloxy-7,9,14,16-tetrahydroxy-5-methyl-11-oxopentacyclo[10.7.2.01,10.03,8.013,18]henicosa-3(8),4,6,9,13,15,17,20-octaene-15-carbonyl]-3,6-dihydroxybenzoate |
InChI |
InChI=1S/C33H26O12/c1-12-8-16-22(19(37)9-12)30(42)26-27(39)15-6-7-33(26,31(16)45-13(2)34)11-14-10-20(38)25(28(40)21(14)15)29(41)23-17(35)4-5-18(36)24(23)32(43)44-3/h4-10,15,31,35-38,40,42H,11H2,1-3H3/t15-,31-,33-/m0/s1 |
InChIキー |
OFAIMNXQEZOWPU-RXKIPKFJSA-N |
異性体SMILES |
CC1=CC2=C(C(=C1)O)C(=C3C(=O)[C@H]4C=C[C@]3([C@H]2OC(=O)C)CC5=CC(=C(C(=C45)O)C(=O)C6=C(C=CC(=C6C(=O)OC)O)O)O)O |
正規SMILES |
CC1=CC2=C(C(=C1)O)C(=C3C(=O)C4C=CC3(C2OC(=O)C)CC5=CC(=C(C(=C45)O)C(=O)C6=C(C=CC(=C6C(=O)OC)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



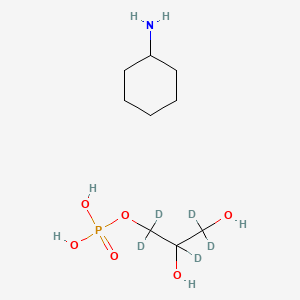

![(4S,9S,14S,19S)-26-aza-3,10,13,20-tetrazanidatetracyclo[20.3.1.04,9.014,19]hexacosa-1(26),22,24-triene;manganese(2+);propanoate](/img/structure/B12411625.png)
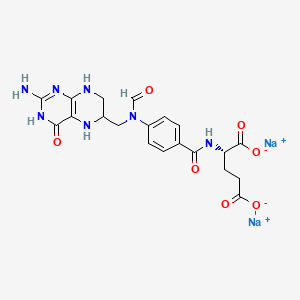

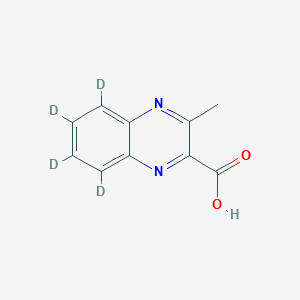

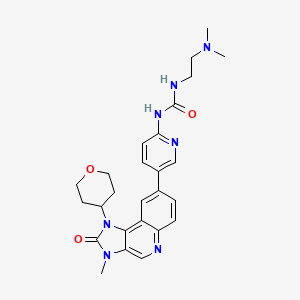
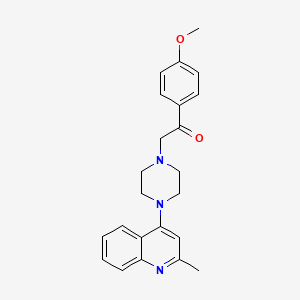

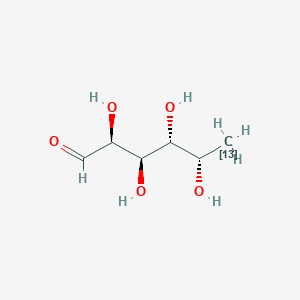
![(Z)-N-[7-ethoxy-4-[3-methyl-4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)anilino]quinazolin-6-yl]-2-fluoro-3-[(2R)-1-methylpyrrolidin-2-yl]prop-2-enamide](/img/structure/B12411692.png)
